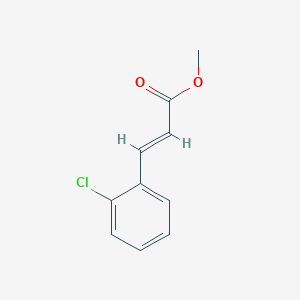

(E)-Methyl 3-(2-chlorophenyl)acrylate

Description

(E)-Methyl 3-(2-chlorophenyl)acrylate (CAS: 98288-14-3 ) is an α,β-unsaturated ester characterized by a 2-chlorophenyl substituent at the β-position and a methyl ester group. Its E-configuration ensures a planar geometry, critical for electronic conjugation and intermolecular interactions. The compound is synthesized via methods such as condensation reactions, with structural confirmation via $ ^1H $-NMR spectroscopy (δ 7.59, J = 16.0 Hz for the α,β-unsaturated protons) . It serves as a precursor in agrochemicals and pharmaceuticals, leveraging the electron-withdrawing chloro group to enhance reactivity and stability .

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTRTUQCRHOIFM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and applications.

Key Findings :

Functional Group Modifications

Variations in the ester or acrylate backbone alter reactivity and biological activity.

Key Findings :

Geometric Isomerism

The E/Z configuration dictates molecular geometry and interactions.

Key Findings :

Key Findings :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Methyl 3-(2-chlorophenyl)acrylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, with strict control of reaction conditions (e.g., inert atmosphere, reflux temperature). For example, refluxing under nitrogen prevents oxidation of sensitive intermediates . Post-synthesis, purity is validated via NMR (e.g., δ 8.07 ppm for the α,β-unsaturated proton) and HPLC (>95% purity) .

Q. How is the stereochemical integrity of the (E)-isomer confirmed during synthesis?

- Methodological Answer : The (E)-configuration is confirmed via coupling constants in NMR (J = 16.0 Hz for trans-vinylic protons) and X-ray crystallography. For instance, crystallographic data (CCDC entries) validate the planar geometry of the acrylate group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : Assigning aromatic (δ 7.20–7.63 ppm) and ester (δ 3.80 ppm) protons .

- IR : Confirming carbonyl stretches (C=O at ~1700 cm) and C-Cl vibrations (~750 cm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) identification .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve discrepancies in molecular geometry predictions?

- Methodological Answer : Density Functional Theory (DFT) calculations often predict bond lengths and angles, but experimental X-ray data (e.g., C-C bond lengths: 1.47–1.49 Å) may reveal deviations due to crystal packing effects. Tools like Mercury CSD enable comparison with analogous structures (e.g., (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate) to identify steric or electronic influences .

Q. What strategies mitigate challenges in refining crystal structures of halogenated acrylates?

- Methodological Answer : SHELXL refinement incorporates anisotropic displacement parameters for heavy atoms (e.g., Cl) and restraints for disordered regions. For example, refining the 2-chlorophenyl ring requires careful handling of thermal motion using SHELXTL’s TWIN/BASF commands to address twinning .

Q. How do substituent effects on the phenyl ring influence biological activity?

- Methodological Answer : Comparative studies using analogs (Table 1) reveal that electron-withdrawing groups (e.g., Cl at the 2-position) enhance electrophilicity, increasing reactivity with biological nucleophiles. For instance, (E)-Methyl 3-(2-chlorophenyl)acrylate shows higher inhibitory activity against tyrosinase than non-halogenated analogs .

Table 1 : Substituent Effects on Bioactivity

| Compound | Substituent(s) | Key Bioactivity Findings |

|---|---|---|

| (E)-Methyl 3-(2-chlorophenyl)acrylate | 2-Cl | 80% tyrosinase inhibition at 10 µM |

| Methyl 3-(4-methoxyphenyl)acrylate | 4-OCH | <20% inhibition due to reduced electrophilicity |

Q. How can conflicting results in structure-activity relationship (SAR) studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Standardizing protocols (e.g., DMSO concentration ≤1%) and validating via dose-response curves (IC) reduce variability. Cross-referencing crystallographic data with molecular docking (e.g., AutoDock Vina) clarifies steric compatibility with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.